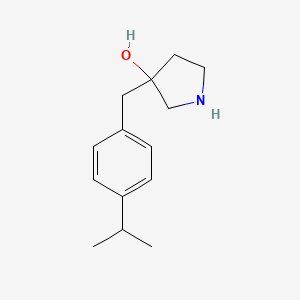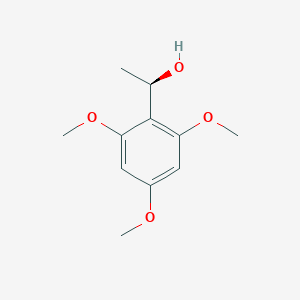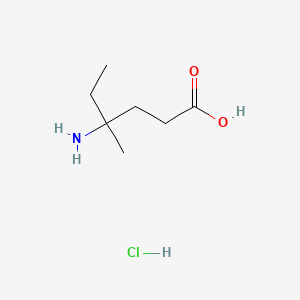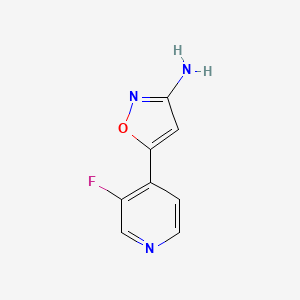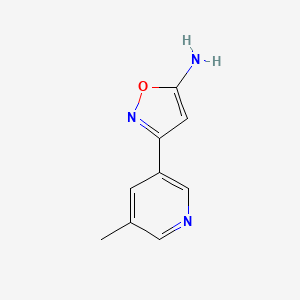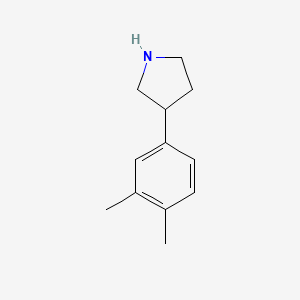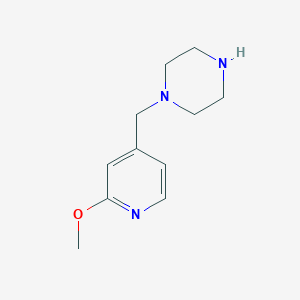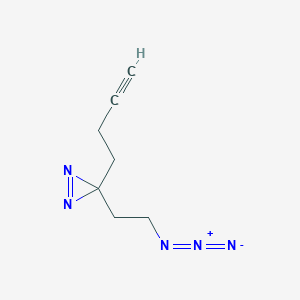
1-ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl group at position 1, methyl groups at positions 3 and 5, and an acetaldehyde group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. The reaction typically occurs in ethanol, yielding pyrazole derivatives . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which reacts with terminal alkynes under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using cost-effective and thermally stable catalysts like Amberlyst-70 . The process is designed to be eco-friendly, with simple reaction workup and high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-carboxylic acid.
Reduction: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of an aldehyde.
3,5-Dimethyl-1H-Pyrazole-4-carboxylic acid ethyl ester: Contains a carboxylic acid ester group instead of an aldehyde.
Uniqueness: 1-Ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-4-11-8(3)9(5-6-12)7(2)10-11/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
SWPFSLFMZVJDLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride](/img/structure/B13593902.png)
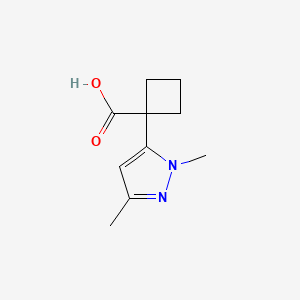

![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)

